molecular formula C20H16ClN3O2 B12454254 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol

Cat. No.: B12454254
M. Wt: 365.8 g/mol
InChI Key: YLBWCWMAORHKTJ-UHFFFAOYSA-N
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Description

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the diazotization of 4-chloroaniline followed by coupling with 2-hydroxy-4-methylbenzaldehyde. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl and imino linkages .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The diazenyl and imino groups can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This compound may also interfere with cellular pathways by modulating enzyme activity or disrupting membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-4’-chloroazobenzene
  • (E)-4-(phenyldiazenyl)phenol
  • 4-[(E)-(4-bromophenyl)diazenyl]phenol

Uniqueness

Its combination of diazenyl and imino linkages is not commonly found in similar compounds, making it a valuable molecule for research and industrial purposes .

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-5-methylphenol

InChI

InChI=1S/C20H16ClN3O2/c1-13-2-8-18(20(26)10-13)22-12-14-11-17(7-9-19(14)25)24-23-16-5-3-15(21)4-6-16/h2-12,25-26H,1H3

InChI Key

YLBWCWMAORHKTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

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